Quantified Role as an Essential Precursor to Lusutrombopag with Demonstrated Downstream Process Efficiency
(3-Bromo-2-methoxyphenyl)methanol is the direct synthetic precursor to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b), a critical chiral building block for the synthesis of Lusutrombopag, an FDA-approved drug . While other synthetic routes to the chiral alcohol exist, the path utilizing this specific benzyl alcohol derivative has been optimized for high efficiency and selectivity. Using a carbonyl reductase (NoCR), the downstream conversion of the ketone derived from this alcohol can achieve complete conversion of 200 g/L substrate to (S)-1b with >99% enantiomeric excess and a 77% isolated yield [1]. This quantifiable process performance establishes the compound's procurement value for drug substance manufacturing.
| Evidence Dimension | Downstream Biocatalytic Conversion Efficiency (to key chiral intermediate) |
|---|---|
| Target Compound Data | 200 g/L substrate conversion, >99% ee, 77% isolated yield [1] |
| Comparator Or Baseline | Alternative chemical reduction methods or other biocatalysts (e.g., CBR from Novosphingobium aromaticivorans which achieves complete conversion only up to 100 g/L of the same substrate) [1]. |
| Quantified Difference | 2-fold increase in substrate loading capacity (200 g/L vs 100 g/L) while maintaining >99% ee and high yield. |
| Conditions | Bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone using NoCR carbonyl reductase with FDH/formate NADH regeneration system [1]. |
Why This Matters
This demonstrates a validated, scalable, and efficient downstream process, confirming the commercial and synthetic value of sourcing this specific precursor.
- [1] Green Synthesis and Catalysis, 2022. Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag. DOI: 10.1016/j.gresc.2022.07.002. View Source
